Saprisartan potassium
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Overview
Description
Saprisartan potassium is a chemical compound known for its role as an angiotensin II type 1 (AT1) receptor antagonist. It is structurally based on the prototypical chemical structure of losartan. This compound is primarily used in the treatment of hypertension and heart failure due to its ability to block the renin-angiotensin-aldosterone system (RAAS) at the AT1 receptor level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of saprisartan potassium involves multiple steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes:
Formation of the imidazole ring: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of various functional groups such as bromine, trifluoromethanesulfonyl, and others to the imidazole ring.
Final coupling: The final step involves coupling the substituted imidazole with potassium to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality control: Ensuring the product meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Saprisartan potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine and chlorine are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted imidazole compounds .
Scientific Research Applications
Saprisartan potassium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study AT1 receptor antagonism and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic potential in treating hypertension and heart failure.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Saprisartan potassium exerts its effects by selectively binding to and blocking the AT1 receptors in vascular smooth muscle and the adrenal gland. This action prevents the binding of angiotensin II, a potent vasoconstrictor, leading to decreased vasoconstriction and reduced aldosterone release. The overall effect is a decrease in systemic vascular resistance and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Losartan: The prototypical compound from which saprisartan potassium is derived.
Valsartan: Another AT1 receptor antagonist with similar therapeutic uses.
Irbesartan: Known for its high affinity for AT1 receptors and long duration of action
Uniqueness
This compound is unique due to its insurmountable/noncompetitive antagonism of the AT1 receptor, which is likely due to its slow dissociation kinetics. This characteristic differentiates it from other AT1 receptor antagonists, which may exhibit competitive antagonism .
Properties
CAS No. |
146613-90-3 |
---|---|
Molecular Formula |
C25H21BrF3KN4O4S |
Molecular Weight |
649.5 g/mol |
IUPAC Name |
potassium;[2-[3-bromo-5-[(5-carbamoyl-4-cyclopropyl-2-ethylimidazol-1-yl)methyl]-1-benzofuran-2-yl]phenyl]-(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/C25H21BrF3N4O4S.K/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29;/h3-7,10-11,14H,2,8-9,12H2,1H3,(H2,30,34);/q-1;+1 |
InChI Key |
IASZJGRIPLTJMA-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |
Isomeric SMILES |
CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |
Canonical SMILES |
CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |
Key on ui other cas no. |
146613-90-3 |
Synonyms |
GR 138950 GR-138950 GR138950 GR138950C sapri-sartan potassium saprisartan potassium |
Origin of Product |
United States |
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